molecular formula C21H24N4O5S2 B5965463 N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Katalognummer: B5965463
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: VMLYTVZZROFHRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazole ring with a 1,1-dioxo (sulfone) modification, a propylamine linker, and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety.

Eigenschaften

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-3-4-15-25)23-13-5-12-22-20-18-6-1-2-7-19(18)31(27,28)24-20/h1-2,6-11H,3-5,12-15H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLYTVZZROFHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with analogs:

Compound Name Molecular Formula Key Functional Groups Biological Activity Reference
Target Compound : N-{3-[(1,1-DIOXO-1λ⁶,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE Not explicitly provided 1,1-Dioxo-benzothiazole, pyrrolidine sulfonyl, propylamine linker Presumed enzyme inhibition (based on analogs)
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide C₁₉H₁₉N₃O₄S₂ Methoxy-benzothiazole, pyrrolidine sulfonyl Anticancer, antibacterial
4-(Pyrrolidine-1-sulfonyl)-N-{3-[4-(pyrrolidine-1-sulfonyl)benzamido]phenyl}benzamide Not provided Dual pyrrolidine sulfonyl groups Enzyme inhibitory activities
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide Not provided Azetidine, cyanopyrazine, pyrrolidine sulfonyl Not specified (unique target specificity inferred)
Key Observations:
  • Benzothiazole vs.
  • Sulfonyl Group Positioning : Dual sulfonyl groups in ’s compound may enhance enzyme affinity but reduce bioavailability compared to the single sulfonyl group in the target compound .
  • Substituent Effects : The methoxy group in ’s analog improves solubility, whereas the target compound’s dioxo modification may enhance electrophilic reactivity .

Structure-Activity Relationship (SAR) Insights

Methoxy substituents (e.g., ) improve solubility but may reduce membrane penetration.

Linker Flexibility :

  • The propylamine linker in the target compound balances rigidity and flexibility, optimizing target engagement.

Sulfonyl Group :

  • Essential for hydrogen bonding with enzymatic active sites. Dual sulfonyl groups () may improve potency but increase molecular weight and logP.

Biologische Aktivität

N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the context of ion channel inhibition and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S, and it features a complex structure that includes a benzamide moiety linked to a pyrrolidine sulfonyl group and a benzothiazole derivative. The presence of the 1,1-dioxo group in the benzothiazole enhances its reactivity and biological activity.

Ion Channel Inhibition

Research indicates that N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE exhibits significant inhibitory effects on the Kv1.3 ion channel. Kv1.3 channels are crucial in various physiological processes, including immune cell activation and neuronal signaling.

In vitro studies have demonstrated that several analogs of this compound show potent inhibitory activity against Kv1.3, with some exhibiting IC50 values comparable to known inhibitors like PAP-1. Specifically, compounds synthesized in one study reported IC50 values around 50 nM under IonWorks patch clamp assay conditions, indicating strong efficacy .

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound and its analogs:

  • Synthesis and Activity : A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(phenyl)amino]propyl}benzamide analogs. These compounds displayed potent Kv1.3 inhibition, suggesting their potential as therapeutic agents for conditions related to immune dysregulation .
  • Comparative Analysis : In another study, the analogs were compared with existing Kv1.3 inhibitors. The results indicated that some analogs demonstrated similar or improved potency compared to PAP-1. This highlights the potential for these compounds to serve as lead candidates in drug development targeting ion channels .

Data Table: Summary of Biological Activities

Compound NameStructureIC50 (nM)Activity
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDEC23H21N3O3S~50Potent Kv1.3 inhibitor
Analog 8bSimilar to aboveComparable to PAP-1Effective in vitro
Analog 13iSimilar to aboveAdvanced for in vivo studiesPotential therapeutic

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.